molecular formula C12H20N2O6S B14459354 1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione CAS No. 74229-41-7

1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione

Katalognummer: B14459354
CAS-Nummer: 74229-41-7
Molekulargewicht: 320.36 g/mol
InChI-Schlüssel: DPJWDLVZFPXCSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. This method can be optimized to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ether or thia groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: The compound can be used in biochemical assays to study the interactions between metal ions and biological molecules.

    Industry: The compound is used in the development of sensors and catalysts for various industrial processes.

Wirkmechanismus

The mechanism by which 1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione exerts its effects involves the formation of stable complexes with metal ions. The ether and thia groups in the compound’s structure provide multiple binding sites for metal ions, allowing for the formation of highly stable complexes. These complexes can then interact with various molecular targets and pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound is similar in structure but lacks the thia group, which can affect its binding properties and stability.

    1,10-Diaza-18-crown-6: Another crown ether with a similar ring structure but different functional groups, leading to variations in its chemical behavior.

    Kryptofix 22: A well-known crown ether used in similar applications but with different binding affinities and selectivities.

Uniqueness

1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione is unique due to the presence of both ether and thia groups in its structure. This combination provides a distinct set of binding properties, making it particularly useful in applications requiring high stability and selectivity in complex formation.

Eigenschaften

CAS-Nummer

74229-41-7

Molekularformel

C12H20N2O6S

Molekulargewicht

320.36 g/mol

IUPAC-Name

1,4,10-trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione

InChI

InChI=1S/C12H20N2O6S/c15-10-7-20-8-12(17)21-9-11(16)14-2-4-19-6-5-18-3-1-13-10/h1-9H2,(H,13,15)(H,14,16)

InChI-Schlüssel

DPJWDLVZFPXCSX-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOCCNC(=O)CSC(=O)COCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.